Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a benzyl group attached to a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to yield the dihydropyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a decrease in blood pressure. The compound binds to the alpha-1 subunit of the calcium channel, preventing the channel from opening and thus reducing calcium ion entry into cells.
Comparison with Similar Compounds
1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.
2,6-Dimethylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
3,5-Diacetyl-2,6-dimethylpyridine: Known for its biological activity and used in the synthesis of heterocyclic compounds.
Uniqueness: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and dihydropyridine ring structure make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYQRWNOXUYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466527 | |
Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66207-23-6 | |
Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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